molecular formula C17H20N4O B11006156 N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B11006156
M. Wt: 296.37 g/mol
InChI Key: XUWWPPHPGZLSKJ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a compound that features both imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.

Preparation Methods

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can be achieved through a multi-step process involving the coupling of an imidazole derivative with an indole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of one molecule and the amino group of another . This reaction typically requires an inert atmosphere and is conducted at room temperature to moderate heat.

Chemical Reactions Analysis

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The imidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using appropriate reagents and conditions.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its imidazole and indole components, it has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can be compared with other compounds containing imidazole and indole moieties:

This compound stands out due to the presence of both imidazole and indole rings, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C17H20N4O/c22-17(19-9-8-14-11-18-12-21-14)7-3-4-13-10-20-16-6-2-1-5-15(13)16/h1-2,5-6,10-12,20H,3-4,7-9H2,(H,18,21)(H,19,22)

InChI Key

XUWWPPHPGZLSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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